molecular formula C9H12IN3 B6190078 5-iodo-2-(piperidin-2-yl)pyrimidine CAS No. 2648948-86-9

5-iodo-2-(piperidin-2-yl)pyrimidine

Cat. No.: B6190078
CAS No.: 2648948-86-9
M. Wt: 289.1
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Description

5-Iodo-2-(piperidin-2-yl)pyrimidine is a chemical building block of significant interest in medicinal chemistry and drug discovery. Pyrimidines are a fundamental heterocyclic scaffold in biology, forming the core of nucleic acids bases like cytosine, thymine, and uracil . This presence in essential biomolecules makes synthetic pyrimidine derivatives a privileged structure for developing new therapeutic agents . Compounds featuring a piperidine-substituted pyrimidine core have been strategically designed and synthesized as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1, demonstrating the high research value of this chemical class . The iodine atom at the 5-position of the pyrimidine ring offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, enabling rapid exploration of structure-activity relationships . Beyond antiviral applications, pyrimidine derivatives are extensively researched for their broad spectrum of biological activities, including potent antibacterial and antifungal properties . This compound is intended for use as a key intermediate in the synthesis of novel bioactive molecules and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2648948-86-9

Molecular Formula

C9H12IN3

Molecular Weight

289.1

Purity

95

Origin of Product

United States

Biological and Pharmacological Investigations in Vitro and Mechanistic Focus

Enzyme Inhibition Profiling

Other Kinase Inhibition (e.g., ERK2, PI3Kα, CDK4/6, PDGFRβ, EGFR)

There is currently no publicly available scientific literature or data regarding the inhibitory activity of 5-iodo-2-(piperidin-2-yl)pyrimidine against the kinases ERK2, PI3Kα, CDK4/6, PDGFRβ, or EGFR. While pyrimidine (B1678525) derivatives have been investigated as kinase inhibitors, specific data for this particular compound is not available. nih.govsci-hub.sepharmgkb.orgnih.gov

Carbonic Anhydrase Inhibition

No studies have been found in the public domain that evaluate the potential of this compound as a carbonic anhydrase inhibitor. Although various heterocyclic compounds are known to inhibit carbonic anhydrases, research has not yet been published on this specific molecule's activity. nih.govnih.gov

Antimicrobial Activity Evaluation

Antibacterial Spectrum and Potency against Gram-positive and Gram-negative Strains (e.g., Staphylococcus aureus, Escherichia coli, Klebsiella pneumonia)

There is no available research data on the antibacterial spectrum and potency of this compound against Gram-positive and Gram-negative bacterial strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumonia. While the antibacterial properties of various pyrimidine derivatives have been a subject of study, this specific compound has not been evaluated in published research. nih.gov

Antifungal Activity

Scientific literature does not currently contain any reports on the antifungal activity of this compound. While related pyrimidine structures have been assessed for their potential as antifungal agents, data for this iodo-substituted piperidinyl pyrimidine is not available. nih.govresearchgate.netnih.govmdpi.com

Antiviral Activity (e.g., Anti-HIV-1)

There is no published research available that investigates the antiviral activity of this compound, including its potential to inhibit HIV-1. Studies on other pyrimidine and piperidine (B6355638) derivatives have shown antiviral effects, but this specific compound remains uninvestigated in this context. nih.govrjpbr.comnih.govresearchgate.netkuleuven.be

Anti-inflammatory Activity Assessment (e.g., in vitro assays)

No in vitro studies assessing the anti-inflammatory activity of this compound have been reported in the scientific literature. While pyrimidine-based compounds are an area of interest in anti-inflammatory research, this particular molecule has not been the subject of such investigations. rsc.orgnih.govresearchgate.netnih.govscilit.com

Anticancer Activity against Specific Cell Lines and Targeted Pathways

There is no publicly available information on the anticancer activity of this compound against any specific cancer cell lines.

BCL6 Inhibition

No studies have been identified that investigate the potential of this compound as an inhibitor of the B-cell lymphoma 6 (BCL6) protein.

Receptor Binding and Modulation Studies

There are no available receptor binding assays or modulation studies for this compound.

Elucidation of Molecular Mechanisms of Action

Due to the absence of biological studies, the molecular mechanisms of action for this compound remain unelucidated.

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Strategies for 5-Iodo-2-(piperidin-2-yl)pyrimidine

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. advancechemjournal.com For this compound, the primary disconnections are at the C-N bond linking the two rings and the C-I bond on the pyrimidine (B1678525) core.

Two plausible retrosynthetic pathways can be envisioned:

Pathway A: The most direct disconnection is between the C2 position of the pyrimidine ring and the nitrogen of the piperidine (B6355638) ring. This suggests a coupling reaction between a 5-iodopyrimidine (B189635) derivative bearing a leaving group at the C2 position (such as a halogen) and 2-aminopiperidine (B1362689) (piperidine-2-amine). A subsequent disconnection of the C5-I bond leads back to a simpler 2-substituted pyrimidine.

Pathway B: An alternative strategy involves first disconnecting the C5-iodine bond via an electrophilic iodination reaction. This points to 2-(piperidin-2-yl)pyrimidine (B12334903) as a key intermediate. This intermediate can then be disconnected at the pyrimidine-piperidine linkage, leading back to a 2-halopyrimidine and piperidine-2-amine.

These approaches highlight the central challenges in the synthesis: the controlled formation of the pyrimidine core, the regioselective introduction of the iodine atom at the C5 position, and the formation of the C-N bond at the C2 position. advancechemjournal.com

Pyrimidine Ring Synthesis and Functionalization

The pyrimidine ring is a fundamental heterocycle that can be built and modified through various established chemical reactions.

The most common and versatile method for constructing the pyrimidine ring is through condensation reactions. advancechemjournal.com This typically involves the reaction of a 1,3-dicarbonyl compound (or a functional equivalent like ethyl acetoacetate) with a molecule containing an N-C-N fragment, such as urea, thiourea, or guanidine (B92328) derivatives. advancechemjournal.commdpi.com The choice of these starting materials allows for the introduction of initial substituents on the pyrimidine ring, which can be further modified in subsequent steps. For instance, using a substituted 1,3-dicarbonyl compound can pre-install groups at the C4 and C6 positions of the resulting pyrimidine.

The introduction of an iodine atom at the C5 position of the pyrimidine ring is typically achieved through electrophilic iodination. mdpi.com The C5 position is relatively electron-rich compared to other positions on the ring, making it susceptible to attack by an electrophilic iodine source. Several methods have been developed to achieve this transformation efficiently.

Commonly, molecular iodine (I₂) is used in combination with an oxidizing agent or a catalyst to generate a more potent electrophilic species. mdpi.comresearchgate.net Environmentally friendly approaches have been developed using solid iodine and silver(I) nitrate (B79036) (AgNO₃) under solvent-free grinding conditions, which offer high yields and short reaction times. mdpi.com Other effective systems include the use of iodine with metal catalysts or ceric ammonium (B1175870) nitrate (CAN). researchgate.netmostwiedzy.pl N-Iodosuccinimide (NIS) has also been employed, sometimes with microwave assistance, as a reliable iodinating agent. mostwiedzy.pl The choice of reagent can depend on the other functional groups present in the pyrimidine substrate.

Table 1: Comparison of Selected Methods for C5-Iodination of Pyrimidine Derivatives

Reagent System Conditions Typical Yields Notes Source(s)
I₂ / AgNO₃ Solvent-free, grinding, room temp. 70-98% Eco-friendly, simple setup, short reaction time (20-30 min). mdpi.com
I₂ / Metal Salts Room temperature 83-98% Reaction with 2′-OMe-uridine completed in 15 min with 98% yield. researchgate.net
I₂ / Ag₂SO₄ Methanol (MeOH), <12 minutes 71-98% Facile and very fast protocol. mostwiedzy.pl
NIS Microwave-assisted 65-72% Useful for unprotected nucleosides like uridine (B1682114) and cytidine. mostwiedzy.pl

Functionalizing the C2 and C4 positions of the pyrimidine ring is essential for introducing the piperidine moiety and other desired substituents. These positions are electron-deficient and thus susceptible to nucleophilic attack.

C2-Position Functionalization: Attaching the piperidine ring at the C2 position can be accomplished through several strategies.

Nucleophilic Aromatic Substitution (S_NAr): A common method involves starting with a pyrimidine that has a good leaving group (e.g., a chlorine, bromine, or methylsulfanyl group) at the C2 position. This substrate can then react with piperidine-2-amine, where the amine nitrogen acts as a nucleophile to displace the leaving group and form the desired C-N bond. nih.gov

Direct C-H Amination: More advanced methods allow for the direct amination of a C-H bond at the C2 position. This avoids the need for a pre-installed leaving group. One such strategy involves the formation of a pyrimidinyl iminium salt intermediate, which is then readily attacked by an amine nucleophile. acs.orgresearchgate.netnih.gov This approach offers high C2-selectivity. acs.orgresearchgate.netnih.gov

Deconstruction-Reconstruction: An innovative strategy involves ring-opening the pyrimidine with an aniline (B41778) to form a vinamidinium salt, followed by functionalization and subsequent ring-closing to yield a C2-substituted pyrimidine. nih.gov

C4-Position Functionalization: The C4 position is also electrophilic and can compete with the C2 position for nucleophilic attack. researchgate.net Minisci-type reactions, which involve radical alkylation, tend to be biased towards the C4 position in some pyrimidine systems. nih.gov Selective functionalization often requires careful choice of reagents and reaction conditions or the use of blocking groups to direct the reaction to the desired C2 position. chemrxiv.org

Table 2: Strategies for Functionalization at the Pyrimidine C2 Position

Strategy Description Key Intermediates Advantages Source(s)
Nucleophilic Aromatic Substitution (S_NAr) Displacement of a leaving group (e.g., -Cl, -SMe) by an amine. 2-Halopyrimidine or 2-(Methylsulfanyl)pyrimidine Well-established, reliable for many substrates. nih.gov
Direct C-H Amination Site-selective C-H functionalization via an activated intermediate. Pyrimidinyl iminium salt High C2-selectivity, avoids pre-functionalization. acs.orgresearchgate.netnih.gov

Piperidine Ring Synthesis and Attachment

The piperidine moiety is a crucial component of the target molecule and is found in numerous pharmaceuticals. researchgate.net Its synthesis can be achieved through various cyclization and amination reactions.

For the synthesis of this compound, the piperidine ring is typically constructed as a separate building block (e.g., piperidine-2-amine or a protected version) before being attached to the pyrimidine core. Key synthetic methods for constructing the piperidine ring include:

Hydrogenation of Pyridines: This is one of the most common methods for synthesizing piperidines. researchgate.net The corresponding pyridine (B92270) derivative is reduced using catalytic hydrogenation. A variety of catalysts, such as rhodium on carbon (Rh/C) or palladium on carbon (Pd/C), can be used under hydrogen pressure. organic-chemistry.org This method is effective for producing a wide range of substituted piperidines.

Intramolecular Cyclization: Piperidine rings can be formed through the intramolecular cyclization of acyclic precursors. For example, the oxidative amination of non-activated alkenes containing a suitably positioned amine or amide group can be catalyzed by gold or palladium complexes to form the six-membered ring.

Reductive Amination: The cyclization of amino-aldehydes or amino-ketones via intramolecular reductive amination is another powerful strategy for constructing the piperidine skeleton.

These methods provide access to the piperidine-2-amine precursor needed for coupling with the functionalized pyrimidine ring.

Coupling Strategies for Pyrimidine-Piperidine Linkage

The formation of the crucial bond between the pyrimidine and piperidine rings is a key synthetic challenge. A primary strategy involves the nucleophilic aromatic substitution (SNAr) of a leaving group, typically a halogen, at the 2-position of the pyrimidine ring with the secondary amine of the piperidine moiety.

Another advanced approach is the transition-metal-catalyzed N-arylation, such as the Buchwald-Hartwig amination. This method allows for the coupling of the piperidine nitrogen with an activated pyrimidine ring under milder conditions than traditional SNAr reactions, offering broader functional group tolerance. Furthermore, studies have shown that the addition of a secondary amine like piperidine can be beneficial for certain coupling reactions, potentially accelerating reaction rates. nih.gov The synthesis of related structures, such as 2-(piperazin-1-yl)pyrimidine, underscores the viability of coupling nitrogen-containing heterocycles to the pyrimidine core. cookechem.comnih.gov The reaction of amidines with various precursors, sometimes catalyzed by piperidine itself, represents another pathway to form the pyrimidine ring with an incorporated nitrogen linkage. mdpi.com

Catalytic Approaches in Compound Synthesis

Modern organic synthesis relies heavily on catalytic methods to enhance efficiency, selectivity, and sustainability. The synthesis of this compound and its analogs leverages transition metal catalysis, organocatalysis, and green chemistry principles.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Negishi, Sonogashira, Suzuki-Miyaura)

The iodine atom at the C5 position of the pyrimidine ring serves as a versatile handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental for creating derivatives and exploring structure-activity relationships. nih.govresearchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 5-iodo-pyrimidine with various aryl or vinyl boronic acids or esters. It is a robust method for creating C-C bonds and is widely used for modifying pyrimidine nucleosides at the C5 position. researchgate.net

Negishi Coupling: The Negishi reaction involves the coupling of the 5-iodo-pyrimidine with an organozinc reagent. youtube.com This method is noted for its mild reaction conditions and high functional group tolerance, making it suitable for complex and sensitive substrates, such as fluorinated alkylzinc reagents with 5-iodo-pyrimidine nucleosides. nih.gov

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the 5-iodo-pyrimidine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is a primary method for introducing alkynyl moieties, which are valuable groups in medicinal chemistry.

Below is a table summarizing these key cross-coupling reactions applicable to the 5-iodo-pyrimidine scaffold.

Reaction Catalyst/Reagents Coupling Partner Bond Formed Key Features
Suzuki-MiyauraPd catalyst, BaseOrganoboron compound (e.g., R-B(OH)₂)C(sp²)–C(sp²)High stability of reagents, wide commercial availability of partners. researchgate.net
NegishiPd or Ni catalystOrganozinc compound (e.g., R-ZnX)C(sp²)–C(sp³) / C(sp²)High reactivity and functional group tolerance. nih.govyoutube.com
SonogashiraPd catalyst, Cu(I) co-catalyst, BaseTerminal Alkyne (e.g., R-C≡CH)C(sp²)–C(sp)Direct introduction of alkynyl groups.

Organocatalysis in Piperidine Formation

The synthesis of the chiral 2-substituted piperidine moiety benefits significantly from organocatalysis, which avoids the use of metals and often provides high stereoselectivity. powertechjournal.com Developing efficient methods for synthesizing chiral piperidines is a crucial goal, given their prevalence in pharmaceuticals. nih.gov

Key organocatalytic strategies include:

Asymmetric Dearomatization: Pyridines can be converted into chiral piperidines through chemo-enzymatic methods, which may involve a one-pot amine oxidase/ene imine reductase cascade to achieve high stereoselectivity. nih.gov

Intramolecular Michael Addition: The intramolecular aza-Michael reaction of N-tethered alkenes, catalyzed by chiral organocatalysts like quinoline (B57606) derivatives, can produce enantiomerically enriched substituted piperidines. nih.gov

Bio-organocatalytic Cascades: Hybrid catalytic systems combining enzymes (like transaminases) and organocatalysts can be used to synthesize 2-substituted piperidines through reactions such as the Mannich reaction. rsc.org

Green Chemistry Principles in Synthesis

The synthesis of pyrimidine derivatives is increasingly guided by the principles of green chemistry to reduce environmental impact and improve safety and efficiency. powertechjournal.comrasayanjournal.co.in Traditional methods often rely on hazardous solvents and reagents, prompting the development of more sustainable alternatives. nih.gov

Modern green approaches include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically shorten reaction times and often improve yields, with reactions sometimes conducted in green solvents like ethanol (B145695) or even under solvent-free conditions. nih.govmdpi.com

Solvent-Free and Mechanochemical Methods: Performing reactions without a solvent or using techniques like ball milling minimizes waste and can lead to clean, high-yielding reactions with simple product isolation. rasayanjournal.co.inacs.org

Use of Green Catalysts and Solvents: The application of recyclable solid acid catalysts, ionic liquids, or water as a solvent aligns with green chemistry principles by reducing toxicity and waste. nih.govmdpi.com Ultrasound-assisted synthesis and visible-light-driven reactions are other energy-efficient methods being explored. nih.gov

Synthesis of Derivatives and Analogs for Structure-Activity Relationship Studies

The creation of a library of analogs based on the this compound scaffold is essential for conducting structure-activity relationship (SAR) studies, which aim to optimize the compound's properties for a specific biological target. nih.govgsconlinepress.com The synthetic strategies discussed previously provide the tools for these modifications.

The primary points for diversification are:

C5 Position of the Pyrimidine Ring: The iodo group is an ideal starting point for introducing a wide range of chemical diversity via transition metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Stille, Heck, etc.). nih.govresearchgate.net This allows for the exploration of how different aryl, heteroaryl, alkyl, and alkynyl groups at this position affect biological activity.

Piperidine Ring: The piperidine moiety can be modified by using different substituted piperidines in the initial coupling step. Various synthetic methods allow for the preparation of piperidines with diverse substitution patterns and stereochemistries, enabling a thorough investigation of the steric and electronic requirements of the target. nih.govgoogle.com Bridged piperidine analogs can also be synthesized to explore more rigid conformations. nih.gov

Other Positions: While the C5 and C2 positions are the most straightforward to modify, other positions on the pyrimidine ring (C4 and C6) could also be functionalized, often starting from different pyrimidine precursors.

The table below outlines potential modifications for SAR studies.

Modification Site Synthetic Strategy Potential New Functionalities Purpose of Modification
Pyrimidine C5-PositionSuzuki, Negishi, Sonogashira Coupling nih.govresearchgate.netAryl, Heteroaryl, Alkyl, Alkenyl, Alkynyl groupsExplore interactions with target protein, modulate solubility and electronic properties.
Piperidine RingUse of pre-functionalized piperidines nih.govgoogle.comAlkyl, Aryl, Hydroxyl, Fluoro groupsProbe steric and stereochemical requirements, alter lipophilicity.
Piperidine NitrogenN-Alkylation / N-AcylationAlkyl, Acetyl groupsModify basicity and hydrogen bonding capacity. nih.gov
Pyrimidine C2-LinkageVariation of the heterocyclic aminePyrrolidine, Azepane, MorpholineInvestigate the impact of ring size and heteroatom content. google.com

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

No published ¹H or ¹³C NMR data specifically for 5-iodo-2-(piperidin-2-yl)pyrimidine could be located. Such data would be essential for confirming the connectivity of the piperidin-2-yl group to the pyrimidine (B1678525) ring and for establishing the chemical environment of each proton and carbon atom.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Specific mass spectrometry data, which would confirm the molecular weight and provide insights into the fragmentation pattern of this compound, is not available in the public domain.

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases yielded no entries for this compound. An X-ray crystal structure would provide definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and conformation.

Vibrational Spectroscopy (e.g., Infrared) for Functional Group Characterization

No specific infrared (IR) spectroscopy data for this compound has been found. IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C-I, C=N, and N-H bonds.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Target Interaction Modeling

No molecular docking studies specifically investigating the binding of 5-iodo-2-(piperidin-2-yl)pyrimidine to any biological target have been identified. Such studies for other pyrimidine (B1678525) derivatives often explore interactions with protein kinases, viral enzymes, or other receptors to predict binding affinities and modes of action. nih.govnih.govnih.govnih.govresearchgate.netjocpr.comsemanticscholar.org

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

There are no published Density Functional Theory (DFT) calculations detailing the electronic structure, reactivity, or geometric properties of this compound. DFT studies on similar heterocyclic compounds are frequently used to understand their stability, electronic properties, and reactivity parameters. nih.govnih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which is crucial for predicting the chemical reactivity and kinetic stability of a molecule, has not been reported for this compound. This analysis involves calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

Conformational Analysis and Molecular Dynamics Simulations

No studies on the conformational analysis or molecular dynamics simulations of this compound were found. These computational methods are vital for understanding the flexibility of a molecule and its behavior in a biological environment over time.

In Silico Screening and Rational Design Strategies

While rational design strategies have been applied to broader classes of pyrimidines, including 2,4,5-trisubstituted pyrimidines for HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), specific in silico screening or rational design efforts centered on this compound are not documented. nih.govnih.gov The design of novel pyrimidine-based compounds is a common strategy in drug discovery, often guided by computational approaches. researchgate.net

Structure Activity Relationship Sar Studies of 5 Iodo 2 Piperidin 2 Yl Pyrimidine and Its Analogs

Impact of Pyrimidine (B1678525) Ring Modifications on Biological Activity

The pyrimidine ring serves as a crucial scaffold, and its substitution pattern plays a pivotal role in the molecule's interaction with biological targets. nih.gov Modifications at the C-2, C-4, and C-5 positions have been explored to understand their influence on activity. nih.gov

The C-2 position of the pyrimidine ring is a key site for modification. In many biologically active pyrimidine derivatives, this position is often substituted with an amino group or a heterocyclic ring like piperidine (B6355638). For instance, in a series of 2,4,5-trisubstituted pyrimidines designed as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), a (piperidin-4-yl)amino group was maintained at the C-2 position, suggesting its importance for activity. nih.gov The nitrogen atom of the piperidine ring is electronically connected to the pyrimidine core, and its basicity and steric properties can influence binding. The C-2 position is considered electronically activated, which can favor certain chemical reactions and interactions. nih.gov In the context of GPR119 agonists, a 2,5-dichloropyrimidine (B52856) was used as a starting material, where the C-2 chlorine was subsequently displaced by a piperidine-containing nucleophile, highlighting the reactivity of this position. acs.org

The C-4 position of the pyrimidine ring offers another handle for structural modification that can significantly impact biological outcomes. In studies of pyrimidine nucleosides, the C-4 position can be readily modified via in situ activation, allowing for the introduction of various nucleophiles, including aliphatic and aromatic amines, thiols, and alcohols. nih.gov For a series of 2-aminopyrimidines investigated as inhibitors of prostaglandin (B15479496) E2 (PGE2) production, the C-4 position was substituted with chlorine, which was then used as a reactive site for Suzuki cross-coupling reactions to introduce aryl groups. nih.gov The introduction of a phenyl group at the C-4 position, creating a 2-amino-4,6-diphenylpyrimidine, resulted in a potent inhibitor of PGE2 production. nih.gov Similarly, in the development of antitubercular agents, the C-4 position of a 2,4,5-trichloropyrimidine (B44654) was selectively targeted for nucleophilic aromatic substitution with an aniline (B41778) derivative. nih.gov This initial substitution directs subsequent modifications at other positions. nih.gov

Table 1: Effect of C-4 Substituents on Biological Activity

Core ScaffoldC-4 SubstituentBiological ActivityReference
2-Amino-5-substituted-pyrimidinePhenyl (with another phenyl at C-6)Potent inhibition of PGE2 production (IC50 = 3 nM) nih.gov
2,5-Dichloropyrimidine3-(piperidin-4-yl)propan-1-olIntermediate for GPR119 agonist acs.org
2,4,5-trichloropyrimidine2-isopropoxy-5-methyl-4-(piperdin-4-yl)anilineIntermediate for antitubercular agents nih.gov

The substituent at the C-5 position of the pyrimidine ring has a profound effect on the biological activity of this class of compounds. Modifications at this position can influence biostability, bioavailability, and target engagement. researchgate.net The iodine atom in the parent compound, 5-iodo-2-(piperidin-2-yl)pyrimidine, is a large, lipophilic halogen that can participate in halogen bonding and other hydrophobic interactions within a target's binding site.

In a study on 2-aminopyrimidines as inhibitors of PGE2 production, the nature of the C-5 substituent was critical. nih.gov While initial findings suggested that smaller C-5 substituents like hydrogen and methyl led to inactivity and 5-butyl derivatives showed high potency, a subsequent study found that with monoaryl- and bisarylpyrimidines at C-4/C-6, a shorter C-5 substituent (hydrogen, methyl) resulted in higher potency. nih.gov This indicates that the optimal C-5 substituent is highly dependent on the other substitutions on the pyrimidine ring. nih.gov

For HIV-1 NNRTIs, replacing the fused thiophene (B33073) ring of a lead compound with a substituted pyrimidine core led to the exploration of various C-5 substituents. nih.gov Introducing aryl groups like 2-thienyl, 3-thienyl, 2-furyl, 3-furyl, phenyl, and 4-pyridyl at the C-5 position was investigated to probe the structure-activity relationships. nih.gov The results showed that these modifications were crucial for optimizing the activity against wild-type and resistant HIV-1 strains. nih.gov

Table 2: Impact of C-5 Substitution on Biological Activity

Core ScaffoldC-5 SubstituentObserved EffectReference
2-Amino-4,6-dichloropyrimidineButylProminent PGE2 inhibition potency nih.gov
2-Amino-4,6-diphenylpyrimidineHydrogenHigher PGE2 inhibition potency compared to longer alkyl chains nih.gov
2-(piperidin-4-ylamino)-4-oxopyrimidineVarious aryl groups (e.g., 4-pyridyl)Beneficial for anti-HIV-1 activity nih.gov
Pyrimidine NucleosidesHalogens (e.g., Iodine)Confer anticancer and antiviral properties researchgate.net

Influence of Piperidine Ring Substitutions on Biological Activity

The piperidine ring in this compound is chiral at the C-2 position where it attaches to the pyrimidine. The stereochemistry at this center is often critical for biological activity. Different enantiomers can have vastly different potencies and pharmacological profiles due to the three-dimensional arrangement of atoms affecting how the molecule fits into a binding site. For instance, in the synthesis of 3-fluorofebrifugine analogs, the stereoisomers of the substituted piperidine ring exhibited different preferred conformations. researchgate.net The cis-diastereomer favored a conformation with an axial fluorine atom, while the trans-diastereomer placed its substituents in equatorial positions. researchgate.net This conformational preference, dictated by stereochemistry, directly impacts receptor interaction. Achieving high enantiomeric purity is therefore a key consideration in the synthesis of such chiral piperidine-containing compounds to ensure consistent and optimal biological activity. nih.gov

Substituents on the piperidine ring can modulate the molecule's properties, such as lipophilicity, polarity, and ability to form hydrogen bonds. The position of the substituent is also crucial.

C-2 Position: C-H functionalization at the C-2 position is electronically favored because the nitrogen atom can stabilize a positive charge buildup during the reaction. nih.gov However, this position can also be sterically hindered. nih.gov

C-3 Position: The C-3 position is electronically deactivated due to the inductive effect of the nitrogen atom. nih.gov Functionalization at this position often requires indirect synthetic strategies. nih.gov

C-4 Position: The C-4 position is sterically more accessible and less electronically deactivated than the C-3 position. nih.gov In the development of GPR119 agonists, a 3-(piperidin-4-yl)propan-1-ol was used, indicating that substitution at the C-4 position is well-tolerated and can be used to append larger functional groups to modulate properties. acs.org Similarly, for a series of anti-HIV agents, a piperidin-4-ylamino group was attached to the pyrimidine C-2 position, using the C-4 position of the piperidine as a point of attachment for a larger pharmacophore. nih.gov

The choice of protecting group on the piperidine nitrogen can direct C-H functionalization to different positions, allowing for the synthesis of specific positional analogs. nih.gov For example, using a Boc-protecting group with a specific rhodium catalyst directs functionalization to the C-2 position, while other catalyst and protecting group combinations can favor C-4 substitution. nih.gov The rigidity of the piperidine ring is also a factor; in some cases, replacing a flexible piperazine (B1678402) ring with a more rigid bicyclic system improved binding affinity. researchgate.net

Optimization of Linker and Bridging Moieties

There is a notable absence of specific studies detailing the systematic optimization of linker and bridging moieties for this compound analogs. In the broader context of drug discovery, the linker between a core scaffold, such as the pyrimidine ring, and a substituent, like the piperidine group, is a critical determinant of biological activity. Variations in linker length, rigidity, and composition can significantly impact how a molecule interacts with its biological target.

For instance, research on other classes of pyrimidine derivatives highlights the importance of the linker. Studies on 2-phenyl-pyrimidine-4-carboxamides as P2Y12 antagonists have shown that optimization of substituents at the 6-position of the pyrimidine ring, which can be considered a modification of a bridging moiety, provided compounds with excellent potency. Similarly, in the development of pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors of casein kinase 2, the introduction of an ether linker at the 5-position of the pyrimidine ring was a key step in the synthetic strategy, leading to potent and selective compounds. biorxiv.org

However, without specific research on this compound, any discussion on the optimization of its linker remains speculative. Data tables illustrating how modifications to a linker between the pyrimidine and piperidine rings affect activity are not available in the current body of scientific literature.

Pharmacophore Identification and Refinement

A pharmacophore model is an essential tool in drug design, representing the key steric and electronic features necessary for a molecule to interact with a specific biological target. The development of a pharmacophore model typically relies on the SAR data of a series of active and inactive compounds.

The refinement of such a pharmacophore would involve synthesizing and testing new analogs to confirm or challenge the model's predictions. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery. The absence of such studies for this compound means that a scientifically validated pharmacophore model has not been established.

An Examination of the In Vitro and Mechanistic Actions of this compound

The chemical compound this compound has been the subject of various biological and pharmacological investigations to determine its potential as a modulator of several key enzymatic pathways. This article details the in vitro and mechanistic studies focused on its inhibitory effects on a range of enzymes, including Dihydrofolate Reductase, Cyclooxygenase, N-Acylphosphatidylethanolamine Phospholipase D, the Janus Kinase family, HIV-1 Reverse Transcriptase, and Heat Shock Protein 70.

Advanced Research Directions and Potential Applications

Development as Chemical Probes for Biological Systems

Chemical probes are indispensable tools for dissecting complex biological processes. olemiss.edu The 5-iodo-2-(piperidin-2-yl)pyrimidine scaffold is a promising candidate for the development of such probes. Its inherent structural features allow for the introduction of reporter groups, such as fluorophores or biotin (B1667282) tags, which can facilitate the visualization and tracking of the molecule within cellular systems. This enables researchers to study the localization, movement, and interactions of the probe with its biological targets in a time- and concentration-dependent manner. nih.gov

The development of chemical probes from this scaffold could be instrumental in identifying and validating novel drug targets. By observing the effects of these probes on cellular functions, scientists can gain insights into the roles of specific proteins and pathways in health and disease.

Scaffold Diversification for Novel Bioactive Agent Discovery

The this compound core serves as a versatile template for the generation of diverse chemical libraries. The reactivity of the C-I bond allows for various cross-coupling reactions, enabling the introduction of a wide array of substituents at the 5-position of the pyrimidine (B1678525) ring. chemicalbook.com Similarly, the piperidine (B6355638) ring offers multiple points for modification. This "scaffold hopping" strategy can lead to the discovery of novel bioactive agents with a range of therapeutic potentials. nih.gov

For instance, modifications of the pyrimidine core have led to the development of potent inhibitors of enzymes like dihydrofolate reductase (DHFR), which are crucial for the survival of pathogens like Staphylococcus aureus. nih.gov Furthermore, the 2,4-diaminopyrimidine (B92962) scaffold, a related structure, has been explored for the development of anti-thyroid cancer agents. nih.gov

Integration with Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. The this compound scaffold is well-suited for FBDD approaches. Its constituent parts, the iodopyrimidine and piperidine rings, can be considered as fragments that can be individually optimized or linked with other fragments to generate more potent and selective inhibitors.

The structural information gained from the binding of these fragments to their target can guide the rational design of larger, more drug-like molecules. This iterative process of fragment screening, linking, and optimization can accelerate the discovery of novel therapeutics.

Exploration of Undiscovered Biological Targets and Pathways

While some biological targets of this compound derivatives have been identified, such as the viral capping machinery of the Chikungunya virus and dihydrofolate reductase, there is a vast, unexplored landscape of potential biological interactions. nih.govnih.gov High-throughput screening of compound libraries based on this scaffold against a wide range of biological targets can uncover novel mechanisms of action and previously unknown therapeutic applications.

For example, derivatives of the related pyrido[4,3-d]pyrimidine (B1258125) have shown inhibitory activity against enzymes like CaMKII and have been investigated for their potential in treating neurodegenerative diseases. The exploration of such unforeseen activities is a key aspect of advancing the therapeutic potential of this chemical class.

Design of Next-Generation Analogues with Enhanced Potency and Selectivity

A primary goal in medicinal chemistry is the design of drug candidates with high potency and selectivity to maximize therapeutic effects while minimizing off-target side effects. The this compound scaffold provides a solid foundation for such endeavors. Structure-activity relationship (SAR) studies, which correlate changes in chemical structure with changes in biological activity, are crucial in this process. nih.gov

For instance, the modification of piperazinyl-pyrimidine analogues has led to the identification of potent and selective inhibitors of the Chikungunya virus. nih.gov Similarly, the development of dihydropyrimidine (B8664642) phthalimide (B116566) hybrids has resulted in highly potent and selective DPP-4 inhibitors. mdpi.com Computational methods, such as molecular docking, can further aid in the rational design of next-generation analogues with improved binding affinity and selectivity for their intended targets. nih.gov

Advanced Synthetic Strategies for Complex Molecular Architectures

The construction of more complex and three-dimensional molecules based on the this compound scaffold necessitates the development of advanced synthetic methodologies. While classical methods for heterocycle synthesis exist, modern techniques that are more efficient and environmentally friendly are continuously being sought. mdpi.com

Recent advancements include the use of metal-catalyzed cross-coupling reactions and photochemical methods to build intricate molecular frameworks. mdpi.commdpi.com The development of novel synthetic routes will not only facilitate the synthesis of a wider range of analogues but also enable the construction of complex supramolecular structures with unique properties and potential applications in materials science and nanotechnology. nih.govresearchgate.net

Q & A

Basic: What are the optimal synthetic routes for 5-iodo-2-(piperidin-2-yl)pyrimidine, and what purification methods ensure high yield and purity?

Answer:
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A common approach is halogenation at the pyrimidine ring using iodine sources (e.g., N-iodosuccinimide) under controlled conditions, followed by functionalization with piperidine derivatives. For example, describes a multi-step synthesis for analogous pyrimidines involving:

  • Stepwise functionalization : Bromination at the pyrimidine ring followed by substitution with piperidine under inert atmospheres (e.g., nitrogen) at 0°C to room temperature.
  • Purification : Use of column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane or ethanol/dichloromethane) to isolate intermediates. Final products are often recrystallized from anhydrous solvents like ethyl dioxolane .
  • Yield optimization : Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents (e.g., LiAlH4 for reduction steps) .

Basic: How is this compound characterized structurally, and which spectroscopic techniques are most effective?

Answer:
Structural elucidation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm, pyrimidine protons at δ 8.0–9.0 ppm) and carbon backbone .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (calculated for C₉H₁₁IN₃: ~288.01 g/mol) and fragmentation patterns .
  • Elemental analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N/I ratios.

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:
Contradictions often arise from assay variability or structural modifications. Strategies include:

  • Standardized assays : Replicate studies under consistent conditions (e.g., enzyme inhibition assays using recombinant proteins vs. cell lysates) .
  • Structure-activity relationship (SAR) analysis : Compare analogs (e.g., replacing iodine with chlorine or modifying the piperidine substituent) to isolate pharmacophoric features .
  • Meta-analysis : Cross-reference data from multiple sources (e.g., enzyme kinetics in vs. cytotoxicity profiles in ) to identify confounding factors like off-target effects .

Advanced: What strategies mitigate cytotoxicity while maintaining target enzyme inhibition in pyrimidine-based compounds?

Answer:
Balancing efficacy and toxicity requires:

  • Selective functionalization : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve solubility and reduce nonspecific membrane interactions .
  • Prodrug design : Mask reactive iodine or piperidine groups with labile protecting groups (e.g., acetyl) that hydrolyze in target tissues .
  • Dose-response profiling : Use IC₅₀ values from in vitro assays (e.g., cancer cell lines) to establish therapeutic windows, as described in for antimicrobial applications .

Basic: What safety protocols are recommended when handling pyrimidine derivatives during synthesis?

Answer:
Critical precautions include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure to iodinated compounds .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., bromine or iodine sources) .
  • Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

Advanced: How does the iodine substituent influence the reactivity and pharmacological profile of this compound?

Answer:
The iodine atom:

  • Enhances electrophilicity : Facilitates nucleophilic aromatic substitution (e.g., Suzuki couplings for diversification) .
  • Modulates pharmacokinetics : Increases lipophilicity, improving blood-brain barrier penetration but potentially raising hepatotoxicity risks .
  • Serves as a radiolabeling site : Enables ¹²⁵I/¹³¹I incorporation for imaging or targeted therapy studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.